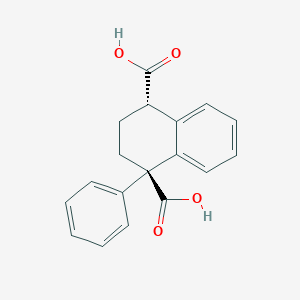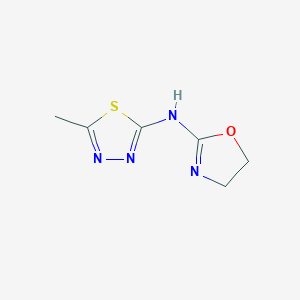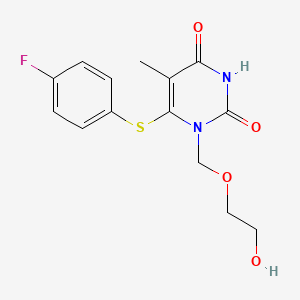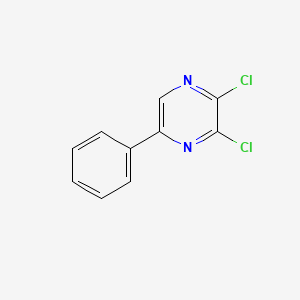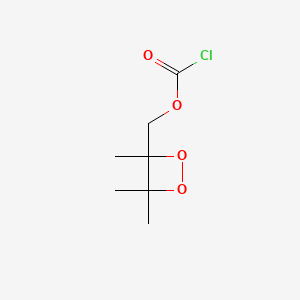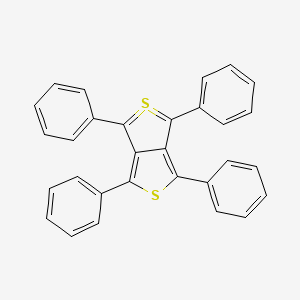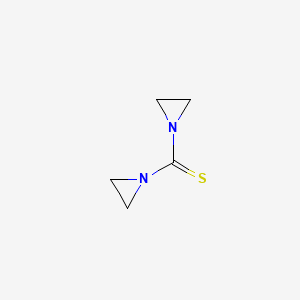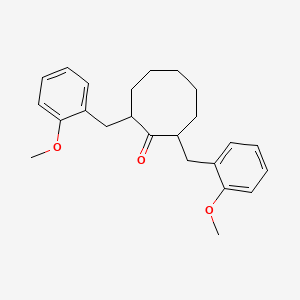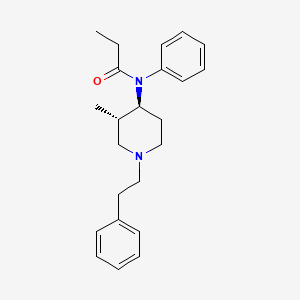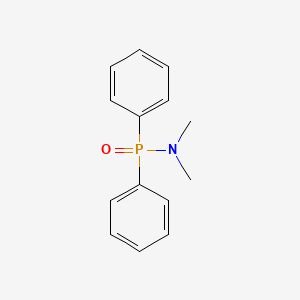
N,N-Dimethyl-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-P,P-diphenylphosphinic amide is an organophosphorus compound with the molecular formula C14H16NOP. It is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a phosphinic amide group, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-P,P-diphenylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
(C6H5)2P(O)Cl+HN(CH3)2→(C6H5)2P(O)N(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinic amides.
Scientific Research Applications
N,N-Dimethyl-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes and receptors. The phosphinic amide group can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s reactivity is attributed to the electron-withdrawing nature of the phosphinic group, which enhances its ability to participate in nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinic amide: Lacks the N,N-dimethyl substitution.
N,N-Dimethylphosphinic amide: Contains a single phenyl group.
Phosphinic acid derivatives: Various substitutions on the phosphinic group.
Uniqueness
N,N-Dimethyl-P,P-diphenylphosphinic amide is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct steric and electronic properties. This combination enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
3732-84-1 |
|---|---|
Molecular Formula |
C14H16NOP |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
N-diphenylphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C14H16NOP/c1-15(2)17(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
KGHXVBWKESEXNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


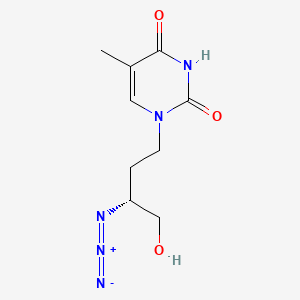
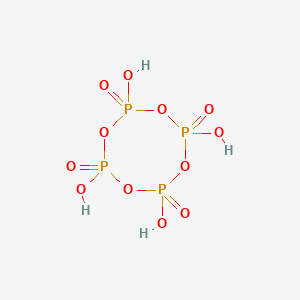
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
